molecular formula C13H17FO B13204035 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL

Cat. No.: B13204035
M. Wt: 208.27 g/mol
InChI Key: NRFAKLSCYWNWHU-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL is an organic compound characterized by a cyclopentane ring substituted with a 3-fluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorophenyl and cyclopentanone derivatives.

    Grignard Reaction: A Grignard reagent, such as 3-fluorophenylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentanone.

    Reduction: Formation of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.

    3-Fluoroamphetamine: Another fluorinated compound with stimulant properties.

Uniqueness

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL is unique due to its cyclopentane ring structure combined with the 3-fluorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17FO

Molecular Weight

208.27 g/mol

IUPAC Name

1-(3-fluorophenyl)-3,3-dimethylcyclopentan-1-ol

InChI

InChI=1S/C13H17FO/c1-12(2)6-7-13(15,9-12)10-4-3-5-11(14)8-10/h3-5,8,15H,6-7,9H2,1-2H3

InChI Key

NRFAKLSCYWNWHU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(C1)(C2=CC(=CC=C2)F)O)C

Origin of Product

United States

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